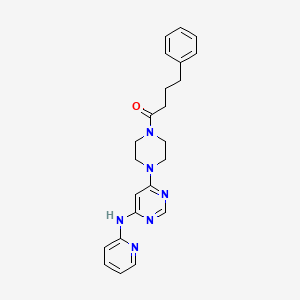
4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Synthesis Analysis
The compound was synthesized using 2-aminopyridine, isonicotic acid hydrazide, and cyanuric chloride . The structures of these compounds were confirmed by IR and NMR (1H and 13C) spectral analyses .Molecular Structure Analysis
The molecular structure of the compound was confirmed by IR and NMR (1H and 13C) spectral analyses . All hydrogen atoms were visible on difference Fourier maps .Chemical Reactions Analysis
The compound was synthesized in a three-step nucleophilic substitution reaction using 2,4,6-trichloro-1,3,5-triazine, 2-aminopyridine, biologically active isonicotic acid hydrazide, and different aromatic amines .Physical And Chemical Properties Analysis
The compound has been synthesized and its structure confirmed by IR and NMR (1H and 13C) spectral analyses . Further details about its physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Leukemia Treatment
Imatinib is a well-established therapeutic agent used to treat chronic myelogenous leukemia (CML) . It specifically inhibits the activity of tyrosine kinases, which play a crucial role in cancer cell proliferation. By binding to the inactive Abelson tyrosine kinase domain, Imatinib disrupts signaling pathways and impedes cancer cell growth .
Metal-Free C-3 Chalcogenation
Researchers have devised a metal-free method for C-3 chalcogenation (sulfenylation and selenylation) of Imatinib. This transformation allows the synthesis of diverse 3-ArS/ArSe derivatives in high yields. Preliminary investigations suggest a radical mechanistic pathway for these transformations .
PKB Kinase Inhibition
Imatinib has been evaluated for its ability to inhibit protein kinase B (PKB) activity. PKB, also known as Akt, is a key regulator of cell survival and proliferation. Studies have demonstrated its inhibitory effects on PKB kinase activity, which may have implications in cancer therapy .
Anti-HIV Activity
Derivatives of Imatinib, such as 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene, have been synthesized and screened for their anti-HIV activity. These compounds were tested against both HIV-1 and HIV-2 strains, showing potential as antiviral agents .
Crystal Structure Studies
Researchers have characterized Imatinib’s crystal structure, revealing its extended conformation. The molecule forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Understanding its structural features aids in drug design and optimization .
Hydrophilic and Hydrophobic Interactions
Imatinib exhibits different conformations in single crystals and ligand–protein complexes. Hydrophilic interactions do not significantly affect its molecular conformation, while π…π stacking is more typical for the folded conformation. These insights contribute to our understanding of its binding mechanisms .
Direcciones Futuras
Propiedades
IUPAC Name |
4-phenyl-1-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c30-23(11-6-9-19-7-2-1-3-8-19)29-15-13-28(14-16-29)22-17-21(25-18-26-22)27-20-10-4-5-12-24-20/h1-5,7-8,10,12,17-18H,6,9,11,13-16H2,(H,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDSMMOILFQBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2,2-dimethyl-5-({[(4-methylbenzene)sulfonyl]oxy}methyl)-1,3-oxazolidine-3-carboxylate](/img/structure/B2772059.png)
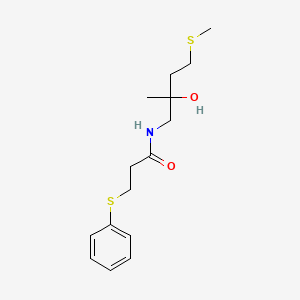
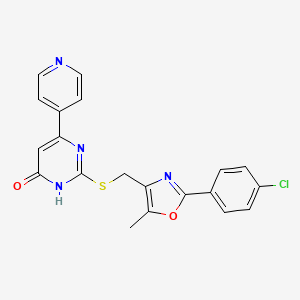

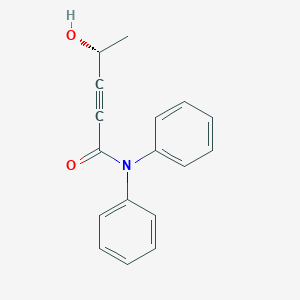
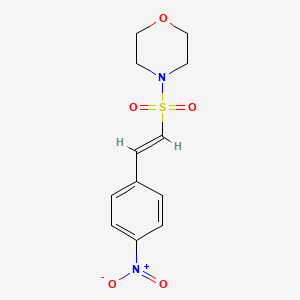
![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
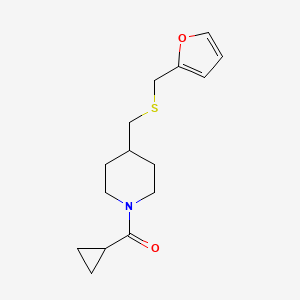
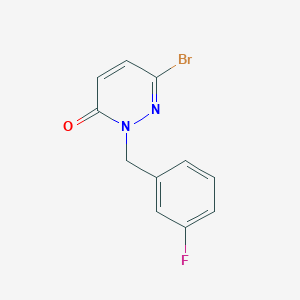
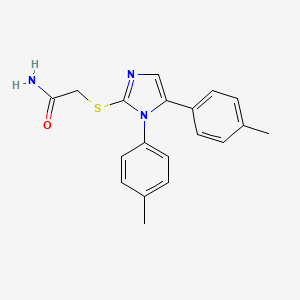
![7-(4-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2772079.png)
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-heptyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)